molecular formula C20H16FN3O2 B6512338 6-[3-(4-fluorophenoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1797712-14-1

6-[3-(4-fluorophenoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B6512338
CAS No.: 1797712-14-1
M. Wt: 349.4 g/mol
InChI Key: DNKOHRSTHSPEDX-UHFFFAOYSA-N
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Description

6-[3-(4-fluorophenoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activities and therapeutic applications. This compound is characterized by its unique structure, which includes a fluorophenoxy group and a pyrido[4,3-d]pyrimidine core.

Preparation Methods

The synthesis of 6-[3-(4-fluorophenoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multiple steps, including the formation of the pyrido[4,3-d]pyrimidine core and the subsequent attachment of the fluorophenoxybenzoyl group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

6-[3-(4-fluorophenoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is being investigated for its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[3-(4-fluorophenoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-[3-(4-fluorophenoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can be compared with other similar compounds, such as:

    Indole derivatives: These compounds also have a heterocyclic structure and exhibit diverse biological activities.

    Folic acid antimetabolites: These compounds are used in medicine for their therapeutic effects.

The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-[3-(4-fluorophenoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c21-16-4-6-17(7-5-16)26-18-3-1-2-14(10-18)20(25)24-9-8-19-15(12-24)11-22-13-23-19/h1-7,10-11,13H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKOHRSTHSPEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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